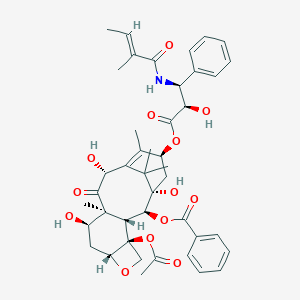
1,3-Benzothiazol-4-sulfonylchlorid
Übersicht
Beschreibung
1,3-Benzothiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO2S2 and a molecular weight of 233.7 g/mol . It is a derivative of benzothiazole, an aromatic heterocyclic compound that consists of a benzene ring fused to a thiazole ring . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
1,3-Benzothiazole-4-sulfonyl chloride has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-tubercular and antibacterial properties. These activities suggest that the compound may interact with various targets, potentially including enzymes and receptors involved in these biological processes.
Mode of Action
Benzothiazole derivatives have been reported to inhibit various enzymes, such as dihydroorotase, dna gyrase, and others . The sulfonyl chloride group in the compound could potentially react with amines or alcohols in biological targets, leading to changes in their function.
Pharmacokinetics
The compound is soluble in chloroform and ethyl acetate , suggesting that it may be well-absorbed in the body.
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular and antibacterial activities, suggesting that they may inhibit the growth of these microorganisms
Action Environment
The action of 1,3-Benzothiazole-4-sulfonyl chloride may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored at 4°C . Additionally, its reactivity with biological targets could be influenced by the pH and the presence of other compounds in the environment. More research is needed to understand how these and other factors influence the compound’s action, efficacy, and stability.
Vorbereitungsmethoden
1,3-Benzothiazole-4-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of benzothiazole with chlorosulfonic acid. The reaction is typically carried out at low temperatures (0°C) and then heated to 105°C, followed by extraction and purification steps . Another method involves the condensation of 2-aminobenzenethiol with aldehydes or acyl chlorides under various conditions, including microwave irradiation and the use of catalysts such as silica-supported sodium hydrogen sulfate .
Analyse Chemischer Reaktionen
1,3-Benzothiazole-4-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.
Condensation Reactions: It can participate in condensation reactions with various aldehydes and ketones to form benzothiazole derivatives.
Common reagents used in these reactions include chlorosulfonic acid, aldehydes, ketones, and various nucleophiles. The major products formed from these reactions are typically sulfonamide and sulfonate derivatives, as well as benzothiazole derivatives.
Vergleich Mit ähnlichen Verbindungen
1,3-Benzothiazole-4-sulfonyl chloride can be compared with other benzothiazole derivatives, such as:
1,2-Benzothiazole: Another isomer of benzothiazole with different chemical properties and applications.
2-Mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry.
Benzothiazole-2-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at a different position, leading to different reactivity and applications.
The uniqueness of 1,3-Benzothiazole-4-sulfonyl chloride lies in its specific reactivity due to the position of the sulfonyl chloride group, making it suitable for particular synthetic applications and research purposes.
Eigenschaften
IUPAC Name |
1,3-benzothiazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S2/c8-13(10,11)6-3-1-2-5-7(6)9-4-12-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHKZUNYBBKBDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565961 | |
| Record name | 1,3-Benzothiazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149575-65-5 | |
| Record name | 1,3-Benzothiazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzothiazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone](/img/structure/B26109.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B26116.png)







![[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate](/img/structure/B26136.png)

